4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutyl-2-cyclopropylpyrimidine
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Description
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutyl-2-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C19H23ClN6 and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1672725 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to targetserotonin receptors . These receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
Compounds with similar structures have been found to act asserotonergic agonists . This means they bind to serotonin receptors and mimic the effects of serotonin, leading to increased serotonergic activity in the brain.
Biochemical Pathways
As a serotonergic agonist, it would be expected to affect theserotonin system . This could lead to downstream effects on mood, anxiety, and overall mental state.
Pharmacokinetics
Similar compounds have been found to haveexcellent pharmacokinetics in preclinical species , suggesting good bioavailability.
Result of Action
Similar compounds have been found to haveanxiolytic effects , suggesting that they may help to reduce anxiety.
Biochemical Analysis
Biochemical Properties
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutyl-2-cyclopropylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with G-protein-coupled receptors, particularly GPR119, which is expressed predominantly in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . The nature of these interactions involves the stimulation of glucose-dependent insulin release and the promotion of incretin secretion, which are crucial for maintaining glucose homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic β-cells, it enhances insulin secretion by activating GPR119 . Additionally, it affects gene expression related to glucose metabolism and insulin signaling pathways, thereby playing a crucial role in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for GPR119, leading to the activation of downstream signaling pathways that result in insulin secretion and incretin release . This dual mechanism of action is particularly beneficial for managing glucose levels in the body. Additionally, it may inhibit or activate other enzymes involved in glucose metabolism, further influencing its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation . Long-term in vitro and in vivo studies have demonstrated sustained effects on insulin secretion and glucose metabolism, although the magnitude of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively stimulates insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism, including those involved in the synthesis and degradation of insulin . The compound’s effects on metabolic flux and metabolite levels are significant, as it enhances insulin secretion and incretin release, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, such as the pancreas and gastrointestinal tract . The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended biomolecular targets, thereby enhancing its therapeutic potential.
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutyl-2-cyclopropylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6/c20-15-11-21-19(22-12-15)26-8-6-25(7-9-26)17-10-16(13-2-1-3-13)23-18(24-17)14-4-5-14/h10-14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJRNPPUJYETOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=NC=C(C=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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